molecular formula C15H14Cl2N2S B3036086 2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dimethyl-1-(2-propynyl)-1H-imidazole CAS No. 338965-97-2

2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dimethyl-1-(2-propynyl)-1H-imidazole

Cat. No.: B3036086
CAS No.: 338965-97-2
M. Wt: 325.3 g/mol
InChI Key: GQHZAFINTZJDJU-UHFFFAOYSA-N
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Description

2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dimethyl-1-(2-propynyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a dichlorobenzyl group, a sulfanyl group, and a propynyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dimethyl-1-(2-propynyl)-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a nucleophilic substitution reaction using 3,4-dichlorobenzyl chloride and a suitable nucleophile.

    Attachment of the Sulfanyl Group: The sulfanyl group can be attached through a thiolation reaction using a thiol reagent.

    Addition of the Propynyl Group: The propynyl group can be introduced via a Sonogashira coupling reaction using a terminal alkyne and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dimethyl-1-(2-propynyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The dichlorobenzyl group can be reduced to form the corresponding benzyl alcohol.

    Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dimethyl-1-(2-propynyl)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dimethyl-1-(2-propynyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,4-Dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine
  • 2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dimethyl-1-propyl-1H-imidazole

Uniqueness

2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dimethyl-1-(2-propynyl)-1H-imidazole is unique due to the presence of the propynyl group, which can impart distinct chemical and biological properties compared to other similar compounds. This structural feature can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dimethyl-1-prop-2-ynylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2S/c1-4-7-19-11(3)10(2)18-15(19)20-9-12-5-6-13(16)14(17)8-12/h1,5-6,8H,7,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHZAFINTZJDJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=N1)SCC2=CC(=C(C=C2)Cl)Cl)CC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dimethyl-1-(2-propynyl)-1H-imidazole
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2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dimethyl-1-(2-propynyl)-1H-imidazole
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2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dimethyl-1-(2-propynyl)-1H-imidazole
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2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dimethyl-1-(2-propynyl)-1H-imidazole
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2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dimethyl-1-(2-propynyl)-1H-imidazole
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2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-dimethyl-1-(2-propynyl)-1H-imidazole

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